![molecular formula C18H21N3 B1473102 2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1935024-80-8](/img/structure/B1473102.png)

2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Übersicht

Beschreibung

Synthesis Analysis

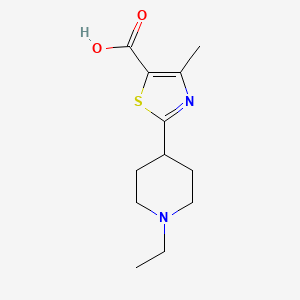

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The resulting mixture was stirred at –10°C for 30–40 min .Molecular Structure Analysis

The molecular formula of “2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole” is C18H29N3O .Chemical Reactions Analysis

The progress of the reaction was monitored by TLC .Physical And Chemical Properties Analysis

The boiling point of a similar compound is predicted to be 425.3±45.0 °C . The density is predicted to be 1.080±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .

Potential Active Ingredients of Medicines

The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties) making them potential active ingredients of medicines .

Treatment of Neurological Disorders

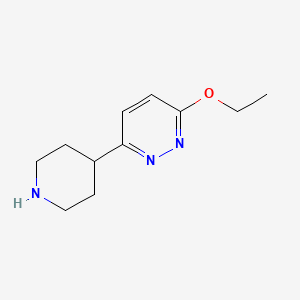

Compounds containing the 1,2,4-oxadiazole moiety are used to treat migraine, mucoviscidosis, Duchenne muscular dystrophy, Alzheimer’s and Parkinson’s diseases . They possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .

Treatment of Tuberculosis and Pellagra

The pyridine fragment is contained in the structure of the active substances of the antituberculosis drug isoniazid and its derivative ftivazide, nicotinic acid (niacin) and nicotinamide, which are used to prevent the development of pellagra, for the treatment of cardiac circulatory disorders, hypertension, liver damage .

Treatment of Gastritis and Ulcers

Omeprazole, a 4-hydroxypyridine derivative, is used to treat gastritis, gastric and duodenal ulcers .

Antitumor Activity

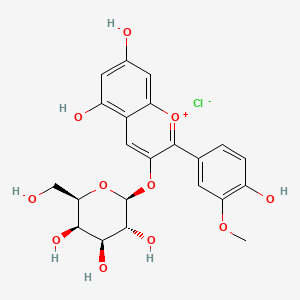

Compounds based on chloropyramine, used as an antihistamine and sedative remedy, have been studied for antitumor activity .

Inhibition of Cancer Cell Growth

N-Substituted aziridines exhibit cytotoxic properties inhibiting the growth of cancer cells due to the alkylation of DNA molecules. Aziridine derivatives are used as antibiotics, antitumor drugs, antituberculosis agents, as well as in the treatment of HIV infection .

Organic Synthesis

In addition, aziridines are important intermediates for organic synthesis granting access to a large number of heterocyclic compounds inaccessible by other means .

Wirkmechanismus

Target of action

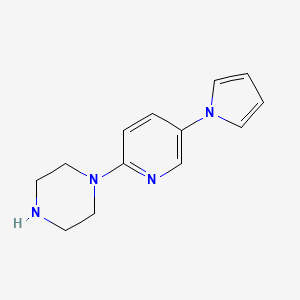

Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .

Mode of action

Many of these compounds work by interacting with their targets and causing changes that lead to their biological effects .

Biochemical pathways

Pyrrolopyrazine derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of action

Pyrrolopyrazine derivatives have been found to have a variety of effects due to their wide range of biological activities .

Eigenschaften

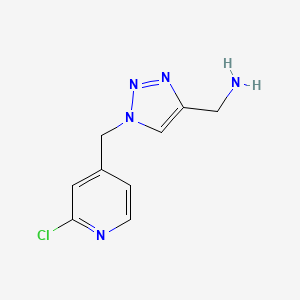

IUPAC Name |

2-benzyl-5-pyridin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-2-6-15(7-3-1)10-20-11-16-13-21(14-17(16)12-20)18-8-4-5-9-19-18/h1-9,16-17H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIHZNIMTGCVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)

![(1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473033.png)

![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)

![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)